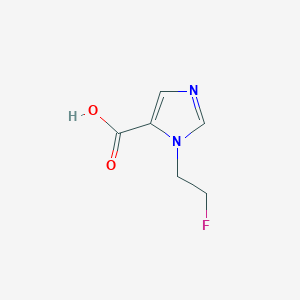

1-(2-氟乙基)-1H-咪唑-5-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

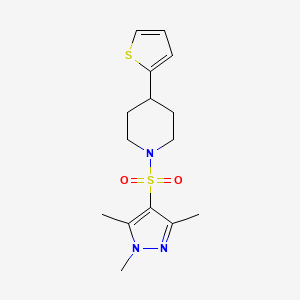

The synthesis of imidazole derivatives has been a subject of interest due to their potential biological activities. In the context of 1-(2-Fluoroethyl)-1H-imidazole-5-carboxylic acid, although not directly synthesized in the provided studies, related compounds have been developed. For instance, a series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their biological activities, particularly as potential antidepressant agents . Similarly, structural modifications of imidazole derivatives have been made to improve pharmacokinetic and toxicological profiles, as seen in the development of a 5-lipoxygenase inhibitor . These studies indicate that the synthesis of imidazole derivatives often involves careful consideration of the substituents to achieve desired biological properties.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. X-ray crystallography has been used to confirm the structure of synthesized compounds, such as 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, which features an intramolecular hydrogen bond . Similarly, the structure of a new imidazole derivative was elucidated, and its stability and charge transfer were analyzed using frontier molecular orbital calculations . These analyses are essential for understanding how structural features influence the biological activity of imidazole derivatives.

Chemical Reactions Analysis

The chemical reactivity of imidazole derivatives can be influenced by the presence of substituents on the imidazole ring. For example, the molecular electrostatic surface analysis of a bromophenyl-fluoromethylphenyl-diphenyl-imidazole compound revealed that positive potential is concentrated on the nitrogen atoms of the imidazole ring, which could affect its reactivity . The chemical reactions of these compounds are often studied in the context of their biological applications, such as their binding to target proteins or their antiproliferative effects against cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as lipophilicity and metabolic stability, are important for their biological efficacy. For instance, the lipophilicity and metabolic stability of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were determined using micellar electrokinetic chromatography and a human liver microsomes model . These properties are critical for the pharmacokinetic behavior of the compounds and can influence their potential as therapeutic agents.

Case Studies

The provided papers include case studies where synthesized imidazole derivatives were evaluated for their biological activities. For example, compound 9 from the first study showed potential antidepressant effects in a forced swim test in mice and had greater antianxiety effects than the reference drug diazepam . Another study found that a series of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters exhibited significant antiproliferative effects against breast cancer cell lines, with one derivative being particularly potent . These case studies demonstrate the therapeutic potential of imidazole derivatives and the importance of their structural and chemical properties in determining their biological activities.

科学研究应用

1. 核医学中的显像剂

1-(2-氟乙基)-1H-咪唑-5-羧酸衍生物,例如 2-[(18)F]氟乙基 1-[(1R)-1-苯乙基]-1H-咪唑-5-羧酸酯,作为核医学中的潜在显像剂正在被探索。这些化合物由于其特异性结合特性和良好的器官摄取率,显示出肾上腺皮质显像的希望,表明在诊断和管理肾上腺疾病方面具有潜力 (Erlandsson et al., 2009)。

2. 临床研究的自动化合成

使用 TRACERLab FXFN 等平台的自动化合成方法已被开发用于 1-(2-氟乙基)-1H-咪唑-5-羧酸酯类似物。这种方法提高了这些化合物在临床研究中的可及性,尤其是在正电子发射断层扫描 (PET) 成像中 (Rahman et al., 2010)。

3. 抗乳腺癌剂

咪唑羧酸与 1-(2-氟乙基)-1H-咪唑-5-羧酸密切相关,已显示出对乳腺癌细胞系具有显着的抗增殖作用。这些化合物由于其结构相似性,可以提供开发更有效的癌症治疗方法的见解 (Karthikeyan et al., 2017)。

4. 化学合成和晶体结构研究

已经对与 1-(2-氟乙基)-1H-咪唑-5-羧酸相关的化合物的合成和分子结构进行了研究,有助于更好地了解它们的化学性质和在包括制药和材料科学在内的各个领域的潜在应用 (Richter et al., 2023)。

5. 血管紧张素 II 受体拮抗剂

具有特定取代基的咪唑-5-羧酸被发现对血管紧张素 II 受体表现出很强的结合亲和力,表明在开发治疗高血压等疾病的治疗方法中具有潜在应用 (Yanagisawa et al., 1996)。

属性

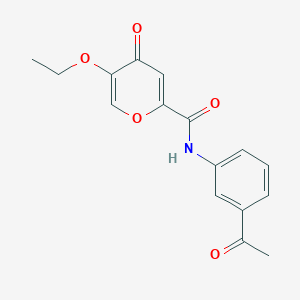

IUPAC Name |

3-(2-fluoroethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2/c7-1-2-9-4-8-3-5(9)6(10)11/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMBRMUVAZNEYLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C=N1)CCF)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[(4-chlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B3002993.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3002994.png)

![2-Chloro-N-(7-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)acetamide](/img/structure/B3002997.png)

![4-ethyl-2-[2-oxo-2-(2-oxochromen-3-yl)ethyl]sulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B3002998.png)

![(2,5-Dimethylfuran-3-yl)-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]methanone](/img/structure/B3003004.png)

![3-[2-(2-amino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isopropylpropanamide](/img/structure/B3003005.png)